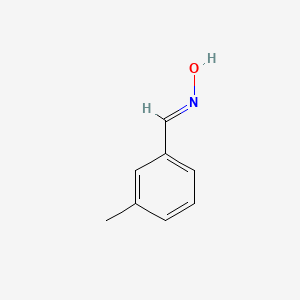

3-Methylbenzaldehyde oxime

Description

Historical Context and Evolution of Oxime Chemistry in Academic Inquiry

The study of oxime chemistry dates back to the 19th century, with their initial synthesis arising from the reaction of hydroxylamine (B1172632) with aldehydes and ketones. numberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its structure. wikipedia.org Since their discovery, the field has undergone significant evolution. Early research focused on the fundamental reactions and properties of oximes, such as their formation and hydrolysis. Over time, the scope of oxime chemistry expanded dramatically, with researchers developing new synthetic methodologies and exploring their application as key building blocks in organic synthesis. numberanalytics.comnumberanalytics.com A pivotal discovery in oxime chemistry was the Beckmann rearrangement, a reaction in which an oxime is transformed into an amide under acidic conditions. wikipedia.org This rearrangement has had significant industrial applications, most notably in the synthesis of caprolactam, the precursor to Nylon 6. testbook.com

Significance of Aldoximes in Synthetic Organic Chemistry

Aldoximes, which are derived from aldehydes, hold a particularly important place in synthetic organic chemistry. numberanalytics.com Their versatility stems from the various transformations they can undergo. Aldoximes serve as crucial intermediates for the synthesis of a range of organic compounds, including:

Nitriles: Aldoximes can be dehydrated to form nitriles. testbook.com The use of enzymes known as aldoxime dehydratases (Oxds) for this conversion is a growing area of interest, offering a green and highly selective alternative to traditional chemical methods that often require harsh conditions or toxic reagents. nih.govnih.govresearchgate.net

Amines: The reduction of aldoximes provides a direct route to primary amines. testbook.com

Amides: Through the Beckmann rearrangement, aldoximes can be converted into amides. wikipedia.org

Heterocycles: Aryl aldoximes are valuable precursors for synthesizing heterocyclic compounds like 2-aryl benzoxazoles. medcraveonline.com

Furthermore, the oxime functional group is utilized for the protection, purification, and characterization of carbonyl compounds. testbook.com Their relative stability compared to analogous hydrazones makes them robust intermediates in multi-step synthetic sequences. wikipedia.org

Overview of Research Trajectories for Aryl Aldoximes, including 3-Methylbenzaldehyde (B113406) Oxime

Aryl aldoximes, which feature an aromatic ring attached to the aldoxime group, are a subject of ongoing research due to their utility in forming carbon-nitrogen and carbon-oxygen bonds. Research has demonstrated their role as precursors in the synthesis of valuable compounds. For instance, methods have been developed for the one-pot synthesis of aryl amines from aryl aldoximes using hypervalent iodine reagents. arkat-usa.org Additionally, copper-catalyzed reactions of aryl aldoximes have been employed to create N-arylamides and 2-aryl benzoxazoles. medcraveonline.comacs.org

3-Methylbenzaldehyde oxime is a specific aryl aldoxime that serves as a building block in organic synthesis. cymitquimica.com Research has focused on efficient methods for its preparation. One approach involves the reaction of 3-methylbenzaldehyde with hydroxylamine hydrochloride, facilitated by a base like anhydrous sodium carbonate under microwave irradiation, achieving high conversion rates in minutes. google.com Another method utilizes a barium chloride-assisted reaction in refluxing ethanol (B145695), which also produces the (Z)-isomer of this compound in high yield. orientjchem.org These synthetic studies aim to develop simple, efficient, and often environmentally friendlier protocols for producing aldoximes. semanticscholar.org

The compound itself has been characterized using various spectroscopic techniques.

Properties of (Z)-3-Methylbenzaldehyde Oxime

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | cymitquimica.com |

| Molecular Weight | 135.16 g/mol | cymitquimica.com |

| Appearance | Off-White Powder | cymitquimica.com |

| ¹H NMR (CDCl₃, δ ppm) | 2.38 (s, 3H, CH₃), 7.21-7.41 (m, 4H, Ar), 7.82 (bs, 1H, OH), 8.15 (s, 1H, CH) | orientjchem.org |

| IR (liquid film, cm⁻¹) | 3314 (N-OH), 1632 (C=N), 1584, 1489, 1410, 1309, 1266, 954, 786 | orientjchem.org |

Research on this compound and related aryl aldoximes continues to explore their potential in creating complex molecular architectures, driven by the demand for novel pharmaceuticals, functional materials, and agrochemicals. testbook.comontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(3-methylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)6-9-10/h2-6,10H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZULDSAOHKEMO-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Aldoximes

Classical and Environmentally Conscious Approaches to 3-Methylbenzaldehyde (B113406) Oxime Synthesis

The transformation of aldehydes and ketones into their corresponding oximes is a fundamental reaction in organic synthesis. d-nb.inforesearchgate.netresearchgate.net Oximes are highly crystalline and serve as protecting groups, intermediates for purification and characterization of carbonyl compounds, and precursors for synthesizing other functional groups like nitriles and amides. d-nb.inforesearchgate.netresearchgate.net Traditional methods often involve conditions that are not environmentally friendly, leading to the development of greener alternatives. d-nb.inforesearchgate.net

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

The most conventional method for synthesizing oximes is the condensation reaction of a carbonyl compound with a hydroxylamine derivative, typically hydroxylamine hydrochloride. rsc.orgarpgweb.com This reaction is often performed by refluxing an alcoholic solution of the aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base. arpgweb.com The reaction's rate is pH-dependent, and a base can be added at the start or continuously throughout the reaction. arpgweb.com Pyridine (B92270) is sometimes employed as both a base and a solvent. ijprajournal.com

A general procedure involves suspending the aldehyde, such as 3-methylbenzaldehyde, in a mixture of water and ethanol (B145695). rsc.org Hydroxylamine hydrochloride is added, followed by an aqueous solution of sodium hydroxide (B78521), while maintaining the temperature below 30°C. rsc.org The mixture is stirred at room temperature, and after completion, the product is extracted. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. smolecule.com In the synthesis of 3-Methylbenzaldehyde oxime, microwave irradiation significantly reduces reaction times compared to conventional heating methods. google.com

A typical protocol involves dissolving 3-methylbenzaldehyde, hydroxylamine hydrochloride, and a base like anhydrous sodium carbonate in ethanol within a microwave reactor. google.com The mixture is then subjected to microwave irradiation at a specific temperature and power, for instance, 90°C and 300W for 5 minutes, leading to a high conversion rate of 90.160%. google.com This method is not only rapid but also aligns with the principles of green chemistry by reducing energy consumption. smolecule.com The use of water or a mixture of water and ethanol as a solvent further enhances the green credentials of this approach. semanticscholar.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzaldehyde (B42025) Oximes This interactive table provides a comparative overview of reaction times and yields for conventional and microwave-assisted synthesis methods.

| Synthesis Method | Substrate | Reaction Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Conventional | Benzaldehyde | 1-3 hours | Room Temp | ~70 |

| Microwave-Assisted | Benzaldehyde | 5 minutes | 90 | 90.1 |

| Microwave-Assisted | o-Methylbenzaldehyde | 5 minutes | 90 | 88.5 |

| Microwave-Assisted | m-Methylbenzaldehyde | 5 minutes | 90 | 90.2 |

Mechanochemical Synthesis Techniques

Mechanochemistry, or synthesis via grinding or milling, offers a solvent-free and environmentally friendly alternative for the preparation of oximes. d-nb.inforsc.org This technique utilizes mechanical force to initiate chemical reactions, often at room temperature. d-nb.inforesearchgate.net

In a typical mechanochemical synthesis of an aldoxime, the aldehyde, hydroxylamine hydrochloride, and a solid base or catalyst are ground together in a pestle and mortar or a ball mill. d-nb.inforesearchgate.netrsc.org For example, a mixture of an aldehyde, hydroxylamine, and sodium hydroxide can be ground to produce the corresponding oxime. rsc.org Bismuth(III) oxide has also been used as a catalyst in solvent-free grinding, yielding oximes in excellent yields. d-nb.inforesearchgate.net This method is notable for its simplicity, short reaction times, and minimal waste generation. d-nb.inforesearchgate.net The use of solid supports like Florisil® in grindstone milling has also proven effective for the synthesis of aromatic aldehyde oximes. grafiati.com

Catalytic Routes (e.g., Acid-Catalyzed, Organocatalyzed)

Various catalysts have been employed to improve the efficiency and selectivity of oxime synthesis. Traditional methods often use acid catalysts. ijprajournal.com More recently, a range of other catalysts have been explored to avoid the harsh conditions associated with strong acids. researchgate.net

These include:

Lewis acids: Cerium(III) chloride heptahydrate has been used as a mild Lewis acid catalyst for the methoximation of aromatic aldehydes. royalsocietypublishing.org

Heterogeneous catalysts: Eco-friendly catalysts such as chemically treated eggshells have been used for the synthesis of oximes in ethanol under reflux. researchgate.net A recoverable nano-catalyst, SiO2@FeSO4, has been shown to promote the oximation of carbonyl compounds under solvent-free conditions at 70-80 °C, with reaction times of 10 to 15 minutes. nanochemres.org

Organocatalysts: Natural acids derived from sources like citrus fruits have been used as environmentally friendly catalysts for oxime synthesis. ijprajournal.com

Base catalysts: Potassium carbonate in methanol (B129727) has been found to be an effective system for the oximation of aldehydes and ketones. researchgate.net

In one study, the use of oxalic acid as a catalyst in acetonitrile (B52724) under reflux conditions resulted in excellent yields (90-95%) of various aldoximes and ketoximes within 55-90 minutes. orientjchem.org

Electrocatalytic Oximation Methods

Electrocatalysis represents a green and efficient strategy for various organic transformations. While direct electrocatalytic oximation of 3-methylbenzaldehyde is not extensively documented, the electrochemical oxidation of related compounds provides insight into the potential of this methodology. For instance, the electrochemical oxidation of lignin (B12514952) using a nickel-cobalt (B8461503) bimetallic electrocatalyst has been shown to produce 3-methylbenzaldehyde among other valuable chemicals. researchgate.netresearchgate.net This suggests that electrochemical methods could be adapted for the synthesis of oximes from their aldehyde precursors, potentially offering a controlled and environmentally friendly route.

Oxidative Synthesis from Precursors (e.g., Amines, Nitroalkanes)

Alternative synthetic routes to aldoximes involve the oxidation of suitable precursors.

From Amines: Primary amines can be oxidized to form oximes. A chemoenzymatic process has been described for the efficient transformation of benzylamines into their corresponding oximes. core.ac.uk This one-pot method involves the lipase-catalyzed formation of a peracid, which then acts as the oxidizing agent for the amine. core.ac.uk

From Nitroalkanes: A convenient and environmentally friendly method has been developed for the synthesis of optically active aldoximes from chiral nitroalkanes. organic-chemistry.org This transformation is achieved at room temperature and avoids the use of heavy metals. organic-chemistry.org Additionally, a green synthesis method for preparing nitroalkanes by oxidizing oximes has been reported, which could potentially be a reversible pathway under certain conditions. google.com The oxidation of aldoximes can also lead to the in-situ generation of nitrile oxides, which are valuable intermediates in cycloaddition reactions. lucp.net

Stereoselective Synthesis of (E)- and (Z)-3-Methylbenzaldehyde Oxime Isomers

The synthesis of aldoximes from aldehydes and hydroxylamine presents a challenge in controlling the geometric isomerism around the C=N double bond, which can result in either the (E) (anti) or (Z) (syn) isomer. The spatial arrangement of the hydroxyl group relative to the aldehyde's substituent dictates the isomer, and this has significant implications for the compound's physical properties and reactivity. Consequently, developing synthetic methodologies that afford stereoselective control is a key area of research. Classical oximation methods often yield a mixture of (E) and (Z) isomers, which then requires separation by techniques like chromatography or recrystallization. researchgate.netasianpubs.org The equilibrium and rate of formation of these isomers can be influenced by factors such as temperature, solvent, and the presence of catalysts. researchgate.net

Control of Geometric Isomerism during Formation

The selective synthesis of a desired geometric isomer of this compound can be achieved by carefully selecting the reaction conditions, including the solvent, catalyst, and energy source. Different methodologies have been developed to favor the formation of either the (Z) or (E) isomer.

One effective method for the selective synthesis of (Z)-aldoximes, including (Z)-3-methylbenzaldehyde oxime, involves the use of microwave irradiation with water as the solvent. semanticscholar.org This eco-friendly approach utilizes hydroxylamine hydrochloride in water under microwave irradiation (300 W), leading to the exclusive formation of the (Z)-isomer in high yields. semanticscholar.org The stereochemistry of the product is confirmed by ¹H-NMR spectroscopy, where the chemical shift of the C(H)=N proton for the (Z)-isomer appears at a characteristic downfield region (around 8.15 ppm for (Z)-3-methylbenzaldehyde oxime). semanticscholar.org

Another approach to achieve (Z)-selectivity is through the use of a base and an appropriate solvent system. The reaction of aldehydes with hydroxylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in methanol has been shown to be a rapid and selective process for preparing (Z)-oximes. researchgate.net This system is thought to generate potassium methoxide (B1231860) in situ, which facilitates the formation of free hydroxylamine, leading to a more selective oximation of aldehydes towards the (Z)-isomer. researchgate.net Similarly, the use of specialized catalysts like the Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) has been reported to catalyze the formation of (Z)-oximes from aromatic aldehydes in excellent yields. asianpubs.org

Conversely, conditions can be tailored to favor the formation of the (E)-isomer. A process involving the treatment of an E/Z isomeric mixture of an aryl oxime with a protic or Lewis acid under anhydrous conditions can selectively precipitate the (E)-isomer as an immonium salt. google.com Subsequent neutralization of this salt with a mild base yields the oxime with a purity of greater than 98% for the (E)-isomer. google.com This method relies on the isomerization of the (Z)-isomer to the more stable (E)-isomer under acidic conditions, followed by its selective removal from the solution. google.commdpi.com

| Methodology | Reagents/Conditions | Favored Isomer | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | NH₂OH·HCl, H₂O, Microwave (300 W) | (Z) | Quantitative yield, exclusive Z-formation for this compound | semanticscholar.org |

| Base-Mediated Synthesis | NH₂OH·HCl, K₂CO₃, Methanol, Reflux | (Z) | Good to excellent yields, high Z-selectivity for aromatic aldehydes | researchgate.net |

| Heteropolyacid Catalysis | NH₂OH·HCl, H₁₄[NaP₅W₃₀O₁₁₀], Reflux | (Z) | Excellent yields for aromatic aldehydes | asianpubs.org |

| Acid-Catalyzed Isomerization | E/Z mixture, Protic or Lewis Acid (anhydrous), then neutralization | (E) | >98% E-isomer | google.com |

Photoisomerization Strategies for Isomer Enrichment

Beyond controlling isomer formation during the initial synthesis, photoisomerization offers a powerful strategy for enriching a specific geometric isomer post-synthesis. This technique is particularly useful for converting the thermodynamically more stable (E)-isomer into the less stable (Z)-isomer, which may be inaccessible through other means. organic-chemistry.org

A notable method employs visible-light-mediated energy transfer (EnT) catalysis. In this process, an (E)-oxime is irradiated with blue light (e.g., 427 nm) in the presence of a photocatalyst, such as an iridium complex like [Ir(dF-CF₃ppy)₂(dtbbpy)]PF₆. organic-chemistry.org The photosensitizer absorbs the light and transfers its energy to the oxime in its triplet excited state. This excitation facilitates the rotation around the C=N bond, leading to the formation of the (Z)-isomer. organic-chemistry.org This method is highly efficient and operates under mild, room temperature conditions, demonstrating excellent functional group tolerance. organic-chemistry.org The process can achieve high Z/E selectivity, providing a general and mild route to access (Z)-oximes that might otherwise be difficult to obtain. organic-chemistry.org

| Strategy | Reagents/Conditions | Isomer Conversion | Key Features | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | (E)-Oxime, [Ir(dF-CF₃ppy)₂(dtbbpy)]PF₆ (0.5 mol%), Ethyl Acetate, Blue LED (427 nm), N₂ atmosphere, 2h | (E) → (Z) | Mild conditions, high Z/E selectivity, broad substrate scope | organic-chemistry.org |

Elucidation of Reactivity and Mechanistic Pathways of Aldoximes

Fundamental Transformations of the Oxime Functional Group

The oxime functional group (-C=N-OH) is susceptible to several key reactions that alter its structure and connectivity. These transformations are fundamental to the chemical behavior of aldoximes.

The hydrolysis of oximes to regenerate the corresponding aldehyde or ketone is a well-established reaction, though oximes exhibit greater hydrolytic stability compared to imines. nih.gov This stability is attributed to electron delocalization involving the nitrogen and oxygen atoms, which reduces the electrophilicity of the carbon atom in the C=N bond. nih.gov

The hydrolysis of oximes is catalyzed by acid. nih.govscispace.com The reaction mechanism involves the protonation of the oxime's nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of a carbinolamine intermediate, which then breaks down to yield the aldehyde and hydroxylamine (B1172632). raineslab.com

Kinetic studies have demonstrated that the rate of oxime hydrolysis is significantly influenced by pH. nih.govscispace.comraineslab.com For instance, at a pD of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone. nih.gov This highlights the relative stability of the oxime linkage under neutral conditions. The hydrolytic stability of oximes makes them valuable as linkages in bioconjugation. nih.govraineslab.com

Table 1: Comparative Hydrolytic Stability of C=N Bonds

| Conjugate Type | Relative Hydrolysis Rate |

| Imines | High |

| Hydrazones | Moderate |

| Oximes | Low |

This table provides a qualitative comparison of the hydrolytic stability of different types of C=N bonds.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a nitrile, depending on the starting material. masterorganicchemistry.combyjus.com When an aldoxime, such as 3-Methylbenzaldehyde (B113406) oxime, undergoes the Beckmann rearrangement, it typically yields a nitrile. masterorganicchemistry.com

This acid-catalyzed rearrangement is initiated by the protonation of the oxime's hydroxyl group, transforming it into a good leaving group (water). byjus.comjk-sci.comchemistrysteps.com The subsequent step involves a concerted masterorganicchemistry.comjk-sci.com-shift of the group that is anti-periplanar to the leaving group on the nitrogen atom. chemistrysteps.comalfa-chemistry.com In the case of aldoximes, a hydride shift occurs, leading to the formation of a nitrilium ion intermediate. masterorganicchemistry.com This intermediate is then deprotonated to furnish the nitrile product. masterorganicchemistry.com

The reaction can be promoted by a variety of acidic reagents, including strong Brønsted acids like sulfuric acid and Lewis acids. jk-sci.comalfa-chemistry.comwikipedia.org Forcing conditions, such as high temperatures, are often required. jk-sci.com It is also crucial to consider that the oxime may isomerize under the reaction conditions, potentially leading to a mixture of products. jk-sci.com

Table 2: Key Steps in the Beckmann Rearrangement of an Aldoxime

| Step | Description |

| 1. Protonation | The hydroxyl group of the oxime is protonated by an acid catalyst. masterorganicchemistry.comjk-sci.com |

| 2. Rearrangement | A concerted migration of the group anti to the leaving group occurs, with simultaneous departure of water. masterorganicchemistry.comchemistrysteps.com |

| 3. Deprotonation | The resulting intermediate is deprotonated to yield the final amide or nitrile product. masterorganicchemistry.com |

Radical-Mediated Transformations of Aryl Aldoximes

Aryl aldoximes can undergo a variety of transformations involving radical intermediates, leading to the formation of new cyclic structures and functionalized molecules. These reactions often proceed through the generation of iminoxyl and iminyl radicals.

Iminoxyl radicals (R₂C=NO•) are key intermediates in the oxidative chemistry of oximes. acs.org They can be generated through the one-electron oxidation of oximes, often initiated by photooxidation or enzymatic processes. acs.org The initial oxidation forms an oxime radical cation, which is highly acidic and readily loses a proton to yield the iminoxyl radical. acs.org Iminoxyl radicals are structurally distinct from other N-oxyl radicals as the N-O• fragment is attached to the organic moiety via a double bond. nih.govbeilstein-journals.org

The unpaired electron in an iminoxyl radical is delocalized between the nitrogen and oxygen atoms. beilstein-journals.org This dual reactivity allows them to form both C-O and C-N bonds in subsequent reactions. nih.govbeilstein-journals.org The stability of iminoxyl radicals is influenced by the substituents on the carbon atom, with sterically hindered and electron-withdrawing groups increasing their persistence. nih.gov

Iminyl radicals (R₂C=N•) are another class of reactive intermediates derived from oximes. They have been identified as key intermediates in the formation of nitriles from aldoximes. acs.org The generation of iminyl radicals can be achieved through various methods, including the reaction of N-alkoxy benziminoyl chlorides with tributyltin hydride. acs.org

The cleavage of the N-O bond in oxime derivatives is a crucial step in many radical-mediated reactions that lead to the formation of nitrogen-containing heterocycles. This fragmentation can be initiated by various catalysts, including those based on nickel and copper. nih.gov

For instance, Ni(0)/Fe(II) catalysts can facilitate the cleavage of the N-O bond in olefin-containing aryl oxime esters to generate nitrogen-centered radicals. nih.gov Similarly, copper-catalyzed reactions can promote the homolytic cleavage of the N-O bond in oxime esters to form iminyl radical intermediates. nih.gov These radical intermediates can then participate in a cascade of reactions, including intramolecular cyclizations, to construct complex molecular architectures. nih.gov

The intramolecular cyclization of aldoximes is a powerful strategy for the synthesis of isoxazolines and other heterocyclic compounds. mdpi.comnih.govrsc.org These reactions often proceed through the generation of a nitrile oxide intermediate from the aldoxime. mdpi.comorganic-chemistry.org

One common method involves the use of hypervalent iodine(III) reagents, which act as oxidants to convert the aldoxime to the corresponding nitrile oxide. mdpi.comorganic-chemistry.orgresearchgate.net This reactive intermediate then undergoes an intramolecular 1,3-dipolar cycloaddition with a tethered alkene or alkyne to form the fused isoxazoline (B3343090) or isoxazole ring system. mdpi.comorganic-chemistry.org These reactions are often highly efficient and can tolerate a wide range of functional groups. mdpi.com

Alternatively, iminoxyl radical-initiated intramolecular cyclization provides another route to isoxazolines. rsc.org In these reactions, the initially formed iminoxyl radical can add to a suitably positioned double bond within the same molecule, leading to the formation of a five-membered ring. nih.gov

Table 3: Methods for Isoxazoline Synthesis from Aldoximes

| Method | Key Intermediate | Reagents/Conditions |

| Oxidative Cycloaddition | Nitrile Oxide | Hypervalent Iodine(III) Reagents mdpi.comorganic-chemistry.org |

| Radical Cyclization | Iminoxyl Radical | Oxidizing agents (e.g., TEMPO) nih.gov |

Intermolecular Addition and Cross-Coupling Reactions

In the broader context of aldoxime chemistry, these compounds can participate in various addition reactions. The nitrogen and oxygen atoms of the oxime group are nucleophilic, allowing for reactions with electrophiles. Furthermore, the C=N bond can undergo addition reactions, analogous to the carbonyl group.

Cross-coupling reactions of aldoximes, particularly in the presence of metal catalysts, are a key method for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle with palladium(0) and palladium(II) intermediates. This cycle includes oxidative addition, transmetalation, and reductive elimination steps. Although specific examples for 3-Methylbenzaldehyde oxime are sparse in academic literature, its derivatives have been mentioned in the context of palladium-catalyzed reactions for the synthesis of insecticidal compounds. For instance, a bromo-substituted derivative of this compound is used in palladium-catalyzed Suzuki coupling reactions. google.com

Metal-Catalyzed Reactions Involving Aldoximes

Metal catalysts play a pivotal role in expanding the synthetic utility of aldoximes, enabling a variety of transformations that are otherwise challenging.

The aza-Heck reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. This reaction involves the intramolecular Heck-type reaction of an oxime derivative, typically an oxime ester, which undergoes oxidative addition to a palladium(0) complex to form an alkylideneaminopalladium(II) species. This intermediate then participates in a cyclization cascade. nih.govresearchgate.net

While aldoxime esters are not always suitable substrates for the classic Narasaka-Heck protocol, modifications and new N-O donor groups have been developed to overcome these limitations. nih.gov These reactions are crucial for creating complex molecular architectures, including spirocyclic systems. nih.gov Although no specific examples detailing the use of this compound in aza-Heck cyclizations are readily available, the general mechanism provides a framework for its potential reactivity in such transformations. The key step is the oxidative addition of the N-O bond of an activated oxime to a low-valent transition metal, followed by migratory insertion of a tethered alkene and subsequent elimination steps. researchgate.net

Palladium and copper-catalyzed cross-coupling reactions are fundamental in organic synthesis. While detailed studies on this compound are limited, related phenolic oximes have been investigated for their role in processes like copper extraction. core.ac.uk In these contexts, the oxime acts as a ligand, coordinating with the metal center.

In synthetic applications, derivatives of this compound have been used in palladium-catalyzed cross-coupling reactions for the preparation of complex organic molecules. For example, a patent describes the use of a derivative in a Suzuki coupling reaction, highlighting the compatibility of the oxime functional group with these reaction conditions. google.com Copper catalysis is also mentioned in the context of reactions involving derivatives of this compound, although detailed mechanistic studies for the parent compound are not provided. google.com

A thesis on novel methodologies for amide synthesis mentions the use of this compound in a copper-catalyzed reaction to form the corresponding primary amide. bath.ac.uk

The asymmetric hydrogenation of C=N bonds is a critical method for producing chiral amines. For aromatic aldoximes, this transformation can be achieved using various transition metal catalysts, including those based on palladium, platinum, and iridium. researchgate.netbohrium.com The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. mdpi.comrsc.org

The mechanism of these reactions often involves the activation of hydrogen by the metal catalyst and its subsequent transfer to the oxime substrate. For aromatic oximes, the electronic properties of the substituents on the aromatic ring can influence the reaction rate and selectivity. researchgate.net While specific studies on the asymmetric hydrogenation of this compound are not prominent in the literature, the general principles of aromatic oxime hydrogenation would apply. Catalytic systems often employ chiral ligands to induce stereoselectivity. researchgate.net

A PhD thesis mentions the hydrogenation of (E)-3-Methylbenzaldehyde oxime, indicating its use in reduction reactions. st-andrews.ac.uk

Transition metal-mediated olefination reactions provide a route to synthesize alkenes from various starting materials. The application of these reactions to aldoximes is a less common but valuable transformation. Recent advances in transition metal-catalyzed C-H olefination have expanded the scope of these reactions, allowing for the direct formation of C-C bonds. rsc.orgnih.govresearchgate.net

The general approach involves the activation of a C-H bond by a transition metal catalyst, followed by coupling with an olefin. While specific examples involving this compound are not detailed in the reviewed literature, the principles of these reactions could potentially be applied to this substrate, likely requiring a directing group to achieve regioselectivity. The Tebbe reagent and other titanium complexes are known to mediate olefination reactions, though their application with oximes is not as well-documented. mdpi.com

Cycloaddition Reactions and Heterocycle Synthesis via Oxime Intermediates

One of the most well-documented applications of this compound is its use in the synthesis of isoxazoles and other heterocycles via cycloaddition reactions. This typically involves the in-situ generation of a nitrile oxide from the oxime, which then undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne.

The synthesis of isoxazole derivatives from this compound is a key step in the preparation of various bioactive molecules, including insecticides. The general procedure involves the reaction of 4-Bromo-3-methylbenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to generate a hydroximoyl chloride, which, upon treatment with a base, eliminates HCl to form the 3-methylphenylnitrile oxide. This highly reactive intermediate readily undergoes cycloaddition with a dipolarophile. googleapis.com

For instance, the reaction of 4-bromo-3-methylbenzaldehyde oxime with NCS is a key step in the synthesis of 3-(4-bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole, a compound with insecticidal properties. googleapis.com

Below is a table summarizing the synthesis of a key intermediate derived from 3-Methylbenzaldehyde.

| Reactant 1 | Reactant 2 | Product | Application |

| 4-Bromo-3-methylbenzaldehyde | Hydroxylamine | 4-Bromo-3-methylbenzaldehyde oxime | Intermediate for insecticide synthesis |

| 4-Bromo-3-methylbenzaldehyde oxime | N-Chlorosuccinimide (NCS) | 3-(4-bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole (after cycloaddition) | Insecticide |

[2+2]-Cycloadditions for Azetidine Synthesis

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be achieved through the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. researchgate.netnih.gov This reaction is one of the most direct methods for constructing the strained azetidine ring system. nih.govnih.govchemrxiv.org While the application of this reaction has faced limitations, recent developments have utilized the triplet state reactivity of oximes under visible-light-mediated conditions. researchgate.netnih.gov

In this process, a photocatalyst transfers energy to the oxime, promoting it to an excited triplet state. researchgate.netnih.gov This excited oxime then undergoes a [2+2] cycloaddition with an alkene. amazonaws.com This modern approach is noted for its operational simplicity and mild reaction conditions, allowing for the synthesis of highly functionalized azetidines. nih.gov Although this reaction is more commonly reported for specific classes of oximes like 2-isoxazoline-3-carboxylates, the underlying principle of photochemical activation and cycloaddition represents a potential reactivity pathway for aldoximes such as this compound. researchgate.netnih.govnsf.gov

Table 1: Overview of [2+2]-Cycloaddition for Azetidine Synthesis

| Feature | Description |

|---|---|

| Reaction Name | Aza Paternò-Büchi Reaction |

| Reaction Type | [2+2] Photocycloaddition |

| Reactants | Oxime (or other imine derivative), Alkene |

| Key Intermediate | Excited triplet state of the oxime |

| Product | Azetidine |

| Conditions | Visible light, Photocatalyst (e.g., Iridium-based) |

[3+2]-Cycloadditions and Related Heterocycle Formation (e.g., Nitrones, Isoxazolidines)

The [3+2]-cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles. In the context of aldoximes, this pathway typically involves the initial conversion of the oxime into a 1,3-dipole, such as a nitrone or a nitrile oxide. rsc.orgwikipedia.org

Nitrones can be generated in situ from oximes and subsequently react with dipolarophiles like alkenes or alkynes. rsc.orgwikipedia.org The reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) yields an isoxazolidine ring. rsc.orgwikipedia.org This cycloaddition is a concerted, pericyclic process that forms a new C-C bond and a new C-O bond simultaneously. wikipedia.org The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) interactions between the nitrone and the dipolarophile. wikipedia.org For instance, the reaction of a nitrone with an electron-poor alkene generally favors the formation of a 4-substituted isoxazolidine, whereas reaction with an electron-rich alkene favors the 5-substituted regioisomer. wikipedia.org

Similarly, aldoximes can be oxidized to generate nitrile oxides, which also act as 1,3-dipoles in cycloadditions with unsaturated systems to produce isoxazolines. mdpi.comnih.gov These strategies provide reliable access to isoxazolidine and isoxazoline scaffolds, which are prevalent in biologically active molecules.

Strategies for Nitrogen-Containing Heterocycle Construction

The construction of nitrogen-containing heterocycles using aldoximes is a cornerstone of synthetic chemistry, with cycloadditions being a primary strategy. nih.govrsc.org As detailed above, both [2+2] and [3+2] cycloaddition pathways provide direct routes to four- and five-membered rings, respectively.

Another important strategy is the intramolecular oxidative cycloaddition of aldoximes. nih.gov In this approach, an aldoxime bearing a tethered alkene or alkyne is treated with an oxidizing agent. nih.gov This generates a nitrile oxide intermediate in situ, which then rapidly undergoes an intramolecular [3+2] cycloaddition with the tethered π-system. nih.gov This catalytic method is highly efficient for creating fused polycyclic isoxazole and isoxazoline derivatives. nih.gov The versatility of these cycloaddition strategies underscores the importance of aldoximes like this compound as precursors for a diverse range of heterocyclic structures.

Derivatization Reactions of this compound

The hydroxyl group of this compound can be readily derivatized to form oxime ethers and esters. These derivatives exhibit unique reactivity and have broad applications in organic synthesis.

Formation and Reactivity of Oxime Ethers

Oxime ethers are synthesized from this compound typically through O-alkylation, which involves the reaction of the oxime with an alkylating agent (e.g., an alkyl halide) in the presence of a base. The resulting oxime ethers are stable compounds that serve as versatile synthetic intermediates.

A key aspect of their reactivity is the fragmentation of the N-O bond. nsf.gov This cleavage can be induced under various conditions to generate reactive species such as iminyl radicals. nsf.gov For example, single electron transfer (SET) to the oxime ether can lead to reductive cleavage of the N-O bond. nsf.gov These generated iminyl radicals can participate in a range of subsequent reactions, including cyclizations and intermolecular additions, making oxime ethers valuable precursors for nitrogen-containing compounds.

Synthesis and Applications of Oxime Esters

Oxime esters are formed by the O-acylation of this compound with acylating agents like acid chlorides or anhydrides. These derivatives have found extensive use in modern synthetic chemistry. researchgate.net Like oxime ethers, a primary application of oxime esters is their use as precursors for iminyl radicals. nsf.gov Single electron reduction of an oxime ester leads to the fragmentation of the N-O bond, often with concomitant loss of the carboxylate group, to efficiently generate an iminyl radical. nsf.gov

These radicals can be trapped by various radical acceptors to form a wide array of products. Oxime esters have been employed in the synthesis of numerous nitrogen-containing structures, including amines, amides, and various heterocycles such as pyridines, pyrroles, quinolines, and imidazoles. researchgate.net Furthermore, some oxime ester derivatives have been investigated for their potential biological activities, including antimicrobial properties. researchgate.net

Table 2: Derivatization of this compound

| Derivative | Method of Formation | Key Reactivity | Synthetic Applications |

|---|---|---|---|

| Oxime Ether | O-alkylation with alkyl halides | N-O bond fragmentation (e.g., via SET) to form iminyl radicals | Precursors for nitrogen-containing compounds |

| Oxime Ester | O-acylation with acid chlorides/anhydrides | N-O bond fragmentation to form iminyl radicals | Synthesis of amines, amides, and various heterocycles (pyridines, pyrroles, etc.) |

Stereochemistry and Configurational Stability in Aldoxime Systems

Investigations into E/Z Isomerism and Interconversion Kinetics

Aldoximes, including 3-methylbenzaldehyde (B113406) oxime, exist as two geometric isomers, designated as E and Z (or historically as syn and anti). This isomerism arises from the restricted rotation around the carbon-nitrogen double bond. In the E isomer of 3-methylbenzaldehyde oxime, the hydroxyl group and the hydrogen atom attached to the carbon are on opposite sides of the C=N bond, whereas in the Z isomer, they are on the same side.

The synthesis of aldoximes often yields a mixture of E and Z isomers, with the ratio being dependent on the reaction conditions. researchgate.net The interconversion between these isomers, known as E/Z isomerization, can be facilitated by thermal or photochemical means, or through acid catalysis. mdpi.comnih.gov Studies on various benzaldehyde (B42025) oximes have shown that the presence of substituents on the aromatic ring influences the rate of isomerization. Electron-donating groups, such as the methyl group in this compound, can affect the electron density of the C=N bond and thereby the energy barrier for rotation. mdpi.com For instance, research on related indole-3-carboxaldehyde (B46971) oximes demonstrated that electron-donating substituents like a methyl group promote anti to syn (equivalent to E to Z) isomerization. mdpi.com

Recent advancements have introduced methods for selective isomerization. For example, visible-light-mediated triplet sensitization has been developed to convert the thermodynamically more stable E isomers of aryl oximes into the Z isomers under mild conditions. nih.govorganic-chemistry.org This technique allows for controlled access to specific isomers that might be difficult to obtain through classical synthesis.

Table 1: Factors Influencing E/Z Isomerization of Aldoximes

| Factor | Description | Expected Influence on this compound |

| Temperature | Increased thermal energy can overcome the rotational barrier of the C=N bond, accelerating the rate of interconversion. | Higher temperatures would likely increase the rate of isomerization between the E and Z forms. |

| pH (Acid Catalysis) | Protic or Lewis acids can catalyze isomerization by protonating the oxime's hydroxyl group, which facilitates rotation around the C=N bond. google.com | Acidic conditions are expected to accelerate the interconversion of E/Z isomers. |

| Photochemical Conditions | Irradiation with light of an appropriate wavelength can induce isomerization, often favoring the formation of the less stable isomer. organic-chemistry.org | UV or visible light, potentially with a photosensitizer, could be used to selectively generate one isomer. |

| Substituent Effects | The electronic nature of substituents on the aryl ring can alter the energy barrier to rotation. Electron-donating groups may facilitate isomerization. mdpi.com | The methyl group, being electron-donating, is predicted to influence the rate and equilibrium position of isomerization. |

Influence of Stereochemistry on Reaction Rates and Selectivity

The distinct three-dimensional structures of E and Z isomers of this compound are expected to have a significant impact on the rates and selectivity of their chemical reactions. The accessibility of the reactive sites and the steric hindrance around the C=N-OH group differ between the two isomers, leading to stereoselective and stereospecific transformations. masterorganicchemistry.com

A prominent example of the influence of oxime stereochemistry is the Beckmann rearrangement, a reaction that converts an oxime into an amide. The stereochemistry of the starting oxime dictates which group migrates, thereby determining the structure of the resulting amide. Typically, the group that is anti-periplanar to the hydroxyl group is the one that migrates. Consequently, the E and Z isomers of this compound would be expected to yield different amide products under Beckmann rearrangement conditions. Recent studies have shown that by controlling the isomerization of oximes through photocatalysis, it is possible to reverse the typical regioselectivity of the Beckmann rearrangement, allowing for the migration of alkyl groups in preference to aryl groups. nih.gov

Furthermore, in reactions such as nucleophilic additions or cycloadditions, the stereochemistry of the oxime can influence the approach of the reagent, leading to the preferential formation of one stereoisomer of the product over another. For instance, the cyclization of alkenyl oximes can lead to different products depending on the E or Z configuration of the oxime. nih.govmaynoothuniversity.ie While specific studies on this compound are limited, the general principles of stereochemical control in aldoxime reactions are well-established and would apply to this compound.

Table 2: Predicted Influence of this compound Stereochemistry on Reactions

| Reaction Type | Influence of E/Z Isomerism | Predicted Outcome for this compound |

| Beckmann Rearrangement | The group anti to the hydroxyl group migrates. | The E and Z isomers would yield different substituted benzamides. |

| Cycloaddition Reactions | The stereochemistry of the oxime can direct the stereochemical outcome of the cycloadduct. | The relative orientation of substituents in the product would depend on the starting isomer. |

| Reduction to Amines | While less commonly studied for its stereochemical influence, steric hindrance could affect the rate of reduction. | One isomer might be reduced more readily than the other due to differences in steric accessibility of the C=N bond. |

| O-Alkylation/Acylation | The accessibility of the oxygen atom can be influenced by the steric environment, potentially affecting reaction rates. | The rate of O-functionalization might differ between the E and Z isomers. |

Conformational Analysis of this compound and Derivatives

The conformational preferences of this compound involve the orientation of the oxime group relative to the methyl-substituted benzene (B151609) ring. The rotation around the single bond connecting the aromatic ring to the C=N group is a key conformational variable. The planarity of this system is influenced by a balance between steric interactions and the desire for extended conjugation between the phenyl ring and the C=N double bond.

Computational and experimental studies on related substituted benzaldehydes and their oximes suggest that the molecule generally prefers a planar or near-planar conformation to maximize electronic delocalization. cdnsciencepub.com However, steric hindrance between the ortho-substituents on the benzene ring and the oxime group can force the C=N-OH moiety out of the plane of the aromatic ring. nsf.gov In the case of this compound, the methyl group is in the meta position, which is expected to have a less pronounced steric effect on the planarity compared to an ortho-substituent.

The conformational analysis also considers the orientation of the hydroxyl group of the oxime. This group can exist in different rotational conformations relative to the N-O bond. These conformational preferences can be subtle and are often investigated using computational methods and spectroscopic techniques like NMR. For example, studies on pyridine (B92270) aldoximes have used NMR to determine the ratio of different conformers in solution. cdnsciencepub.com While a detailed conformational analysis specifically for this compound is not extensively documented, insights can be drawn from studies on similar aryl aldoximes. The interplay of steric and electronic effects will ultimately determine the most stable conformations of both the E and Z isomers in the gas phase and in solution.

In Depth Mechanistic Investigations of Oxime Transformations

Elucidation of Reaction Pathways through Experimental and Computational Studies

The transformation of 3-methylbenzaldehyde (B113406) into its corresponding oxime and subsequent reactions of the oxime itself are governed by distinct reaction pathways, which have been elucidated through a combination of experimental analysis and computational modeling. The primary transformation, the formation of 3-methylbenzaldehyde oxime, proceeds via a nucleophilic addition mechanism. smolecule.com This reaction involves the nucleophilic attack of hydroxylamine (B1172632) on the electrophilic carbonyl carbon of 3-methylbenzaldehyde. smolecule.com Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbon atom, thereby facilitating the attack by the nitrogen atom of hydroxylamine. smolecule.com The initial addition product is an unstable intermediate known as a hemiaminal or carbinolamine, which then undergoes dehydration to yield the final oxime product. quora.com The resulting this compound can exist as two geometric isomers, syn and anti (often referred to as E/Z isomers), with the syn isomer generally being the predominant form due to steric and electronic factors. smolecule.com

Beyond its formation, this compound can participate in dynamic exchange reactions, specifically oxime metathesis, under acid catalysis. smolecule.com This pathway allows for the scrambling of oxime groups between different aldehyde derivatives. smolecule.com Experimental studies using techniques like ¹H NMR spectroscopy have confirmed the dynamic equilibrium involved in these metathesis reactions, tracking the time-dependent changes in the ratios of the reactants and products. rsc.org

Computational studies, primarily using Density Functional Theory (DFT), have provided significant atomic-level insights into these reaction pathways. smolecule.comrsc.org For the acid-catalyzed metathesis of benzaldehyde (B42025) oxime derivatives, DFT calculations have been employed to map the potential energy surface of the reaction. rsc.org These models help in visualizing the geometry of transition states and calculating the energy barriers associated with different steps of the mechanism. smolecule.comrsc.org For instance, calculations have shown that the rate-determining step in this process is the cleavage of the N–O bond to form an iminium ion intermediate. smolecule.comrsc.org

| Method | Basis Set | Dispersion Correction | Reference |

|---|---|---|---|

| B3LYP | Def2-TZVP | D3BJ | smolecule.comrsc.org |

| PBEh-3c | Def2-SVP | None | smolecule.com |

| R2scan-3c | N/A | N/A | rsc.org |

Mechanistic Role of Catalysts in Oxime Reactions

Catalysts play a crucial role in directing and accelerating the transformations of this compound, both in its synthesis and in subsequent reactions.

In the formation of the oxime from 3-methylbenzaldehyde, the reaction rate is often slow and can be significantly enhanced by catalysts. smolecule.comresearchgate.net

Acid Catalysis : The reaction is typically carried out in a weakly acidic medium. byjus.com The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine. smolecule.com

Lewis Acid Catalysis : Lewis acids, such as Barium Chloride (BaCl₂), can also catalyze the oximation reaction. smolecule.com The Lewis acid coordinates with the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, stabilizes the developing negative charge on the oxygen in the transition state, and ultimately accelerates the rate of nucleophilic addition. smolecule.com

For reactions involving the oxime itself, such as oxime metathesis, acid catalysts are essential.

Brønsted Acid Catalysis : Strong acids like para-toluenesulfonic acid (PTSA) are effective catalysts for oxime exchange reactions. smolecule.comrsc.org The mechanism involves the protonation of the oxime's hydroxyl group. This turns the hydroxyl group (-OH) into a much better leaving group (-OH₂⁺). Subsequent cleavage of the N–O bond is facilitated, leading to the formation of a key iminium ion intermediate, which can then be intercepted by another hydroxylamine molecule to complete the exchange. smolecule.comrsc.org

The choice and concentration of the catalyst can significantly influence the reaction kinetics, allowing for control over the reaction rate and efficiency. researchgate.net

Identification and Characterization of Reaction Intermediates (e.g., Hemiaminals, Radicals, Organometallic Species)

The transformations of this compound proceed through several key transient species.

Hemiaminals (Carbinolamines) : In the formation of this compound from the parent aldehyde and hydroxylamine, the initial product of the nucleophilic addition is a hemiaminal intermediate. quora.com This species contains both an amine and a hydroxyl group attached to the same carbon atom. Hemiaminals are generally unstable and readily undergo dehydration (elimination of a water molecule) under the reaction conditions to form the stable C=N double bond of the oxime. quora.com

Iminium Ions : During acid-catalyzed reactions like oxime metathesis, an iminium ion is a critical intermediate. smolecule.com After protonation of the oxime's hydroxyl group by an acid catalyst, the C=N-OH₂⁺ species loses water, leading to the formation of a resonance-stabilized iminium ion. smolecule.comrsc.org The positive charge is delocalized over the carbon and nitrogen atoms. This electrophilic intermediate is then attacked by a nucleophile, such as another oxime or hydroxylamine, to form the new product. smolecule.com

Radicals : Oximes can be precursors to nitrogen-centered radicals, specifically iminoxyl radicals. acs.orgnih.gov Although direct studies on this compound are limited, the general reactivity of benzaldehyde oximes suggests that they can form radicals under specific conditions. acs.org This can occur through pathways like photooxidation, where an electron transfer mechanism with a sensitizer (B1316253) leads to an oxime radical cation, which then deprotonates to form the iminoxyl radical. acs.org Alternatively, chemical oxidizing agents can abstract the hydrogen atom from the oxime's hydroxyl group to generate the iminoxyl radical. nih.gov These radicals are highly reactive intermediates that can participate in various subsequent reactions, including additions to double bonds or hydrogen atom abstraction. nih.gov

There is limited specific information in the provided search results regarding the direct involvement of organometallic species as characterized intermediates in reactions of this compound itself. However, metal ions like Cu(II) have been shown to mediate the generation of iminoxyl radicals from other oximes, suggesting the potential for metal-oxime complexation as a precursor to radical formation. nih.gov

Kinetic and Thermodynamic Analysis of Rate-Determining Steps

The kinetics of oxime transformations are critical for understanding reaction efficiency and mechanism. The formation of oximes from aldehydes is known to be relatively slow, particularly at neutral pH, and is often the rate-limiting step in processes that rely on this ligation chemistry. researchgate.net The reaction rate is highly dependent on factors such as the reactivity of the carbonyl group, pH, and the presence and concentration of catalysts. researchgate.net For instance, electron-donating groups on the aromatic ring of benzaldehyde derivatives can enhance reactivity, while electron-withdrawing groups tend to slow down the initial nucleophilic attack. smolecule.com

In acid-catalyzed oxime metathesis, both experimental and computational studies have been used to probe the kinetics and thermodynamics of the reaction steps. Kinetic experiments, often monitored by ¹H NMR, allow for the observation of the rate of equilibration between different oxime species. rsc.org

| Reaction Step/State | Relative Gibbs Free Energy (kcal/mol) | Reference |

|---|---|---|

| Pre-reaction complex | -4.5 to +4.6 | rsc.org |

| First Transition State (#TS1) | +26.0 to +36.0 | rsc.org |

| Cyclic Intermediate | +16.2 to +27.1 | rsc.org |

| Second Transition State (#TS2) | +28.3 to +34.2 | rsc.org |

| Post-reaction complex | -7.6 to +1.5 | rsc.org |

Note: The values in Table 2 are from a computational study on related benzaldehyde oxime systems and serve as an illustrative example of the energy profile for this type of reaction. The transition states represent significant energy barriers that determine the reaction kinetics.

Advanced Spectroscopic and Analytical Techniques for Research on Oximes

Application of Nuclear Magnetic Resonance (NMR) for Structural and Stereochemical Assignment

¹H and ¹³C NMR for Chemical Shift and Coupling Constant Analysis

While specific spectral data for 3-Methylbenzaldehyde (B113406) oxime is not extensively published, a detailed analysis can be inferred from its precursor, 3-methylbenzaldehyde, and related compounds such as (E)-benzaldehyde oxime and (E)-4-methylbenzaldehyde oxime.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the oxime proton (-OH), and the aldimine proton (-CH=N). The chemical shift of the aldimine proton is particularly sensitive to the stereochemistry of the C=N double bond. In the (E)-isomer, this proton is generally found further downfield compared to the (Z)-isomer.

Aromatic Protons: These would appear in the range of δ 7.0-7.8 ppm, showing complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene (B151609) ring.

Methyl Protons (-CH₃): A singlet peak is expected around δ 2.4 ppm.

Aldimine Proton (-CH=N): A singlet is anticipated between δ 8.0-8.5 ppm for the (E)-isomer.

Oxime Proton (-OH): A broad singlet that can appear over a wide chemical shift range, often between δ 9.0-11.5 ppm, and its position is dependent on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for (E)-3-Methylbenzaldehyde oxime

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -OH | 9.0 - 11.5 | Broad Singlet |

| -CH=N | 8.0 - 8.5 | Singlet |

| Aromatic -H | 7.0 - 7.8 | Multiplet |

| -CH₃ | ~2.4 | Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Iminoyl Carbon (-CH=N): The carbon of the C=N bond is expected to resonate around δ 148-152 ppm.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon atom attached to the methyl group (C3) and the carbon atom attached to the oxime group (C1) would have characteristic shifts.

Methyl Carbon (-CH₃): A signal for the methyl carbon is predicted to be in the upfield region, around δ 21 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for (E)-3-Methylbenzaldehyde oxime

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH=N | 148 - 152 |

| Aromatic C1 (ipso to C=N) | ~132 |

| Aromatic C2, C4, C5, C6 | 125 - 132 |

| Aromatic C3 (ipso to CH₃) | ~139 |

| -CH₃ | ~21 |

2D NMR Techniques for Connectivity and Stereochemistry

Although specific 2D NMR studies on 3-Methylbenzaldehyde oxime are not reported in the reviewed literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

COSY: Would confirm the coupling between adjacent aromatic protons.

HSQC: Would establish the direct one-bond correlations between the protons and their attached carbons (e.g., aromatic C-H and methyl C-H).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful method for identifying the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides characteristic absorption bands for the oxime and substituted benzene functionalities. Based on data for analogous compounds like benzaldehyde (B42025) oxime, the following peaks are expected:

O-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the hydroxyl group of the oxime, often broadened due to hydrogen bonding.

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ for the methyl group.

C=N Stretch: A medium to weak absorption band around 1640-1690 cm⁻¹ is indicative of the carbon-nitrogen double bond.

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

N-O Stretch: A band in the 930-960 cm⁻¹ range.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3100 - 3400 | Broad, Medium |

| Aromatic C-H stretch | >3000 | Medium-Weak |

| Aliphatic C-H stretch | <3000 | Medium-Weak |

| C=N stretch | 1640 - 1690 | Medium-Weak |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| N-O stretch | 930 - 960 | Medium |

Raman Spectroscopy: Specific Raman spectroscopic data for this compound is not readily available in the literature. However, it would be expected to complement the FTIR data, with strong signals for the symmetric aromatic ring breathing modes and the C=N double bond.

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

According to the reviewed scientific literature, the single-crystal X-ray structure of this compound has not yet been reported. This technique, if applied, would provide definitive proof of the solid-state conformation and stereochemistry ((E) or (Z) isomer). It would also reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which governs the crystal packing.

Mass Spectrometry for Product Confirmation and Intermediate Detection

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, confirming its identity. For this compound (C₈H₉NO), the molecular weight is 135.16 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A peak at m/z = 135 corresponding to the intact molecule. nih.gov

Major Fragment Ions: The fragmentation of aldoximes can be complex. Key fragmentation pathways may include:

Loss of a hydroxyl radical (•OH), leading to a fragment at m/z = 118.

Loss of CO, leading to a fragment at m/z = 107.

Cleavage of the N-O bond.

Fragmentation of the aromatic ring, potentially leading to a tropylium-like ion if rearrangement occurs.

The mass spectrum of the precursor, 3-methylbenzaldehyde, shows major peaks at m/z = 120 (molecular ion), 119, and 91, which can help distinguish the oxime from its starting material. nih.govnist.gov

Interactive Data Table: Expected Mass Spectrometry Peaks for this compound

| m/z | Identity |

| 135 | [M]⁺ |

| 118 | [M - OH]⁺ |

| 107 | [M - CO]⁺ |

Advanced Photophysical Studies (e.g., Laser Flash Photolysis) for Radical Chemistry

Specific photophysical studies, such as laser flash photolysis, on this compound have not been reported in the surveyed literature. However, the photochemistry of the oxime functional group is an area of active research, particularly in oxime esters used as photoinitiators.

In related systems, irradiation with UV light can induce the homolytic cleavage of the weak N–O bond. This process generates highly reactive iminyl radicals and oxygen-centered radicals. Laser flash photolysis would be the ideal technique to directly observe these transient radical intermediates. Such a study on this compound could provide valuable kinetic and spectroscopic data on the resulting 3-methylphenyl-iminyl radical, contributing to the understanding of its reactivity and potential applications in radical-mediated chemical transformations.

Theoretical and Computational Chemistry Studies of Oxime Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic reactions, including those involving oximes. latrobe.edu.authieme-connect.de DFT methods, such as the widely used B3LYP functional, are employed to calculate the electronic structure of molecules, allowing for the investigation of reaction pathways and the characterization of transient species. latrobe.edu.auresearchgate.netresearchgate.net These calculations are instrumental in understanding mechanisms like the dehydration of aldoximes to nitriles or the stereospecific Beckmann rearrangement. thieme-connect.de For instance, DFT has been used to probe the mechanism of photoinduced electron-transfer reactions of benzaldehyde (B42025) oximes and to rationalize the formation of different products based on the electronic properties of the system. researchgate.net

A key application of DFT in reaction mechanism studies is the generation of energy profiles, which map the potential energy of a system as it transforms from reactants to products. These profiles are crucial for identifying intermediates and, most importantly, localizing transition states (TS). A transition state represents the highest energy point along the minimum energy pathway of a reaction and is characterized as a first-order saddle point on the potential energy surface. escholarship.org

For oximes, a fundamental process that can be studied is the E/Z (or anti/syn) isomerization around the C=N double bond. This transformation is critical as the stereochemistry of the oxime often dictates its reactivity. mdpi.com Computational studies have investigated the E→Z isomerization mechanism, revealing that the process is thermodynamically favorable for certain substituted aldoximes. The activation barrier for this isomerization can be significant, with calculated values in the range of ~30–60 kcal/mol, though protonation can significantly lower this barrier. mdpi.com By calculating the geometries and energies of the ground states (E and Z isomers) and the transition state connecting them, a complete energy profile for the isomerization can be constructed, providing a quantitative measure of the kinetic stability of each isomer.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational studies must account for these effects to provide realistic predictions. Solvation is often incorporated into DFT calculations through continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model. rsc.orgwhiterose.ac.uk

These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. whiterose.ac.uk This approach allows for the calculation of solvation energies and the optimization of molecular geometries in the presence of a solvent. For oxime reactions, including a solvation model is critical for accurately predicting energy barriers and the stability of charged or highly polar intermediates and transition states, leading to results that are more comparable with experimental observations in solution. rsc.orgresearchgate.net

Potential Energy Surface (PES) Mapping for Complex Transformations

The Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. escholarship.org Mapping the PES is essential for understanding complex chemical transformations that involve multiple simultaneous changes in geometry, such as conformational changes or cycloaddition reactions.

For a molecule like 3-methylbenzaldehyde (B113406) oxime, a PES scan can be performed to explore the rotation around single bonds (e.g., the C-C bond connecting the phenyl ring and the oxime moiety) or the pathway for E/Z isomerization. chemrxiv.org By systematically changing specific geometric parameters (like a dihedral angle) and calculating the energy at each point, a one- or two-dimensional slice of the full PES can be generated. These scans help identify the lowest energy conformations (stable isomers) and the energy barriers that separate them, providing a detailed picture of the molecule's flexibility and the energetic landscape it navigates during a transformation. chemrxiv.org

Computational Conformational Analysis and Stereochemical Prediction

The restricted rotation around the C=N double bond in oximes gives rise to E/Z stereoisomers (also referred to as anti and syn isomers). anucde.info The relative stability of these isomers is a key factor in their synthesis and reactivity. Computational methods, particularly DFT, are highly effective for predicting the most stable conformer.

For benzaldehyde oxime, theoretical calculations have been performed to determine the relative energies of the syn and anti isomers. researchgate.netresearchgate.net Studies using the DFT(B3LYP)/6-31++G** level of theory have been used to interpret the infrared spectra of both isomers, confirming their distinct vibrational signatures. researchgate.net By optimizing the geometry of each isomer and calculating its total electronic energy, the thermodynamically preferred configuration can be identified. These calculations typically show that for benzaldehyde oxime and its derivatives, one isomer is more stable than the other, though the energy difference may be small. researchgate.net Such analyses are crucial for understanding why a particular isomer might be favored under thermodynamic control during synthesis.

Quantum Chemical Parameters and Reactivity Descriptors (e.g., HOMO/LUMO Analysis, Ionization Constants)

DFT calculations provide a wealth of electronic structure information that can be used to define various quantum chemical parameters and reactivity descriptors. longdom.orgresearchgate.net These descriptors help in rationalizing and predicting the chemical behavior of molecules.

Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the ionization potential and indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) is related to the electron affinity and indicates the ability to accept electrons. latrobe.edu.au The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. latrobe.edu.aulongdom.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. latrobe.edu.au

Below is a table of representative quantum chemical parameters calculated for a substituted benzaldehyde oxime, illustrating the type of data generated from computational studies.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.270 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.509 |

| HOMO-LUMO Energy Gap | ΔE | 3.761 |

| Ionization Potential | I | 6.270 |

| Electron Affinity | A | 2.509 |

| Electronegativity | χ | 4.390 |

| Chemical Hardness | η | 1.881 |

| Chemical Potential | μ | -4.390 |

| Electrophilicity Index | ω | 5.124 |

Data in the table is representative for a substituted benzaldehyde oxime (2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime) calculated at the B3LYP/6-311++G(d,p) level of theory, adapted from literature sources. longdom.orgacadpubl.eu

Applications of Aldoximes in Advanced Organic Synthesis and Coordination Chemistry

Role as Ligands in Coordination Chemistry

Oximes, characterized by the >C=N-OH functional group, are versatile ligands capable of forming stable coordination compounds with a wide array of metal ions. researchgate.net Their ability to act as deprotonated chelating ligands is a key feature, as most oximes are weak organic acids. researchgate.net The coordination of an oxime to a metal center, such as platinum(II), can dramatically alter its reactivity, notably by decreasing its pKa value, which facilitates the conversion of the oxime ligand into an oximato species. at.ua This allows for the potential coexistence of both the conjugate acid and base forms within the same complex, leading to the formation of hydrogen bonds. at.ua

Synthesis and Structural Features of Metal-Oxime Complexes

The synthesis of metal-oxime complexes is often straightforward, typically involving the reaction of a metal salt with the oxime ligand. researchgate.net A common method for preparing oximes that can subsequently be used to form complexes is the condensation of an aldehyde or ketone with hydroxylamine (B1172632). orientjchem.orgwikipedia.org For 3-Methylbenzaldehyde (B113406) oxime, the synthesis would involve the reaction of 3-methylbenzaldehyde with hydroxylamine hydrochloride. smolecule.com

While specific research detailing the synthesis and crystal structures of complexes containing 3-Methylbenzaldehyde oxime as a ligand is not extensively documented in the provided sources, the general structural features of metal-aldoxime complexes are well-established. In many complexes, oximes act as deprotonated, chelating ligands. researchgate.net Tetradentate diiminedioxime ligands, for example, often envelop metal ions in a planar geometry, forming a hydrogen bond between the two oxime groups after the removal of a proton. nih.gov The coordination can lead to the formation of stable five-membered chelate rings. at.ua

The table below outlines the fundamental properties of the this compound ligand.

| Property | Value |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| IUPAC Name | (NE)-N-[(3-methylphenyl)methylidene]hydroxylamine |

| CAS Number | 52707-50-3 |

Data sourced from PubChem. nih.gov

Catalytic Applications of Oxime-Metal Complexes

Metal complexes derived from oxime ligands have garnered significant attention for their catalytic applications. researchgate.net These complexes have shown promise as catalysts in a variety of chemical transformations, including polymerization, oxidation of organic compounds, and various reduction reactions. nih.gov For instance, oxime-derived palladacycles have been developed as efficient catalytic systems for α-arylation of ketones with aryl chlorides. dntb.gov.ua

Cobalt-oxime complexes, known as cobaloximes, are particularly noteworthy for their role in catalyzing reactions such as tandem radical cyclizations and C-H activation. researchgate.net While the broader class of oxime-metal complexes is recognized for its catalytic prowess, specific studies detailing the catalytic use of complexes derived from this compound are not prominent in the available literature. However, the structural features of this compound are consistent with those of oximes used in established catalytic systems.

Supramolecular Architectures and Crystal Engineering with Oxime Ligands

The oxime functional group (—C=NOH) is a potent director in supramolecular synthesis due to its strong hydrogen-bonding capabilities. scispace.com The O—H···N hydrogen bond is a recurring motif that leads to the formation of predictable supramolecular structures, most commonly R22(6) dimers. scispace.com These reliable interactions, or synthons, are valuable tools in crystal engineering for designing complex molecular architectures. While cyclic dimers are common, other arrangements such as chains (catemers) are also observed, particularly in aldoxime structures. scispace.com The ability to form these well-defined hydrogen-bonded networks underscores the potential of oxime ligands, including this compound, in the construction of novel supramolecular assemblies.

Metal Extraction and Separations using Oxime-Based Ligands